Methyl 5-amino-2-difluoromethoxy-benzoate
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Overview
Description
“Methyl 5-amino-2-difluoromethoxy-benzoate” is a chemical compound with the CAS Number: 632626-84-7 . It has a molecular weight of 217.17 and its IUPAC name is methyl 5-amino-2-(difluoromethoxy)benzoate .
Molecular Structure Analysis
The InChI code for “Methyl 5-amino-2-difluoromethoxy-benzoate” is 1S/C9H9F2NO3/c1-14-8(13)6-4-5(12)2-3-7(6)15-9(10)11/h2-4,9H,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“Methyl 5-amino-2-difluoromethoxy-benzoate” is a powder and it is stored at a temperature of 4°C .Scientific Research Applications
Enhancing NMDAR-mediated Neurotransmission
Methyl 5-amino-2-difluoromethoxy-benzoate has implications in psychiatric research, particularly in enhancing NMDAR-mediated neurotransmission. A study focusing on schizophrenia treatment found that sodium benzoate, a related compound, as an add-on treatment, improved symptoms and cognitive functions in schizophrenia patients. This suggests that compounds like Methyl 5-amino-2-difluoromethoxy-benzoate could be explored for their potential in treating disorders associated with NMDAR hypofunction (Lane et al., 2013).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, the compound has shown relevance in the synthesis of hyperbranched aromatic polyamides. A study by Yang, Jikei, and Kakimoto (1999) demonstrated the thermal polymerization of a related monomer, leading to hyperbranched aromatic polyamides with potential applications in high-performance materials (Yang, Jikei, & Kakimoto, 1999).
Photophysical Behavior Studies
Research on the photophysical behaviors of analog compounds like methyl 2-amino-4,5-dimethoxy benzoate, when complexed with cyclodextrins, showed alterations in emission intensity and fluorescence lifetime. This study highlights the compound's potential in understanding the effects of nanoencapsulation on drug photochemistry and photophysics, which could be applied to developing new photodynamic therapy drugs (Tormo, Organero, & Douhal, 2005).
Molecular Docking and Antifungal Evaluation
Another avenue of research involves the synthesis and antifungal evaluation of derivatives. Studies have explored the antifungal activity of certain compounds against various human pathogenic fungal strains, indicating the potential of Methyl 5-amino-2-difluoromethoxy-benzoate derivatives in developing new antifungal drugs. Molecular docking studies further support these findings, showing promising binding affinities to fungal enzymes (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Safety And Hazards
The safety information available indicates that “Methyl 5-amino-2-difluoromethoxy-benzoate” is potentially harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/eye protection/face protection (P280), and others .
properties
IUPAC Name |
methyl 5-amino-2-(difluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-14-8(13)6-4-5(12)2-3-7(6)15-9(10)11/h2-4,9H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOSXPXMIVSGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-difluoromethoxy-benzoate | |
CAS RN |
632626-84-7 |
Source
|
Record name | methyl 5-amino-2-(difluoromethoxy)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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